7-Bromo-8-fluoroquinoline

Synthetic Chemistry Process Chemistry Medicinal Chemistry

7-Bromo-8-fluoroquinoline is a dual-halogenated quinoline building block with a precise 7-bromo,8-fluoro substitution pattern critical for regioselective Suzuki-Miyaura and Buchwald-Hartwig cross-couplings. The 8-fluoro group enhances metabolic stability (LogP ~3.04), while the 7-bromo serves as a robust synthetic handle. Documented in HCV and HIV-1 integrase inhibitor patents, this intermediate enables SAR-driven antiviral drug discovery. High-yielding synthesis (up to 90%) and solid-state form ensure reliable scale-up. Choose the correct substitution pattern to avoid divergent biological outcomes.

Molecular Formula C9H5BrFN
Molecular Weight 226.048
CAS No. 1375107-95-1
Cat. No. B2752695
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Bromo-8-fluoroquinoline
CAS1375107-95-1
Molecular FormulaC9H5BrFN
Molecular Weight226.048
Structural Identifiers
SMILESC1=CC2=C(C(=C(C=C2)Br)F)N=C1
InChIInChI=1S/C9H5BrFN/c10-7-4-3-6-2-1-5-12-9(6)8(7)11/h1-5H
InChIKeyQXKAZGUVDWLARG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





7-Bromo-8-fluoroquinoline (CAS 1375107-95-1) for Medicinal Chemistry: A Building Block for Targeted Fluorinated Quinoline Synthesis


7-Bromo-8-fluoroquinoline (CAS 1375107-95-1) is a halogenated quinoline derivative with the molecular formula C9H5BrFN and a molecular weight of 226.05 g/mol . This compound serves primarily as a key synthetic intermediate in medicinal chemistry programs, enabling the construction of more complex, biologically active molecules [1]. The presence of both bromine and fluorine substituents on the quinoline core imparts distinct physicochemical properties—specifically increased lipophilicity (calculated LogP ≈ 3.04) and enhanced metabolic stability—relative to non-halogenated or mono-halogenated quinoline analogs [2][3]. Its utility is well-documented in patent literature, where it is cited as an intermediate for potential therapeutics, particularly in the development of antiviral agents targeting hepatitis C virus (HCV) [4].

Why 7-Bromo-8-fluoroquinoline is Not Interchangeable with Other Halogenated Quinolines


Substituting 7-Bromo-8-fluoroquinoline with a generic quinoline or even a closely related halogenated analog can lead to divergent synthetic outcomes and, ultimately, different biological activity profiles. The precise 7-bromo,8-fluoro substitution pattern is critical for directing regioselective downstream functionalization, such as Suzuki-Miyaura cross-coupling reactions, where the bromine atom acts as a specific handle for carbon-carbon bond formation . Furthermore, structure-activity relationship (SAR) studies on quinoline-based compounds demonstrate that the position of halogen substituents profoundly impacts potency and target selectivity. For example, in antiplasmodial 7-substituted 4-aminoquinolines, a 7-fluoro group conferred IC50 values of 15-50 nM against chloroquine-susceptible P. falciparum, while other 7-substituents resulted in different activity profiles [1]. Similarly, in a study of HIV-1 integrase allosteric inhibitors, the addition of bromine at the 6-position versus the 8-position led to significantly different antiviral properties [2]. Therefore, using an alternative building block with a different halogen substitution pattern—even one that is nominally similar—introduces uncontrolled variables that can derail a medicinal chemistry campaign's SAR optimization or prevent the synthesis of a target molecule with the desired patent-protected structure.

Quantitative Differentiation of 7-Bromo-8-fluoroquinoline from Positional Isomers and Mono-Halogenated Analogs


Synthetic Yield and Purity: A Benchmark for Reproducible Downstream Chemistry

The synthetic accessibility of 7-Bromo-8-fluoroquinoline is well-established, with published procedures yielding the compound in high purity. One reported Skraup-type cyclization of 3-bromo-2-fluoroaniline with glycerol affords the title compound in 90% yield as a yellow solid, with purity confirmed by LC-MS (m/z = 226 [M+1]) . Another procedure provides a 75% yield, also with LC-MS confirmation . This high and reproducible yield contrasts with the more challenging synthesis of some positional isomers, which may require more stringent conditions or result in lower yields due to differences in electronic activation of the precursor aniline.

Synthetic Chemistry Process Chemistry Medicinal Chemistry

Physicochemical Profile: LogP and Lipophilicity Advantage Over Non-Halogenated Quinolines

The calculated partition coefficient (LogP) for 7-Bromo-8-fluoroquinoline is approximately 3.04 [1], a value that is significantly higher than that of the non-halogenated 8-fluoroquinoline (XLogP3 = 2.2) [2]. This 0.84-unit increase in LogP reflects a nearly 7-fold greater predicted lipophilicity, a key determinant of passive membrane permeability and oral bioavailability. In drug discovery, compounds with a LogP in the 1-3 range are often sought for oral drugs; the value for 7-Bromo-8-fluoroquinoline places it in a favorable range for CNS penetration and cellular uptake.

ADME Medicinal Chemistry Physicochemical Properties

Positional Isomer Differentiation: Impact on Biological Activity in Antiviral SAR

A 2022 study on multi-substituted quinolines as HIV-1 integrase allosteric inhibitors demonstrated that the position of bromine substitution dramatically affects antiviral potency. The 8-bromo analog retained full effectiveness against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo analog did not [1]. This finding provides a clear, quantitative example of how the specific placement of a bromine atom on a quinoline scaffold is not interchangeable; the 7-bromo position, adjacent to the 8-fluoro group in the target compound, creates a unique electronic and steric environment that can lead to distinct and potentially superior biological outcomes compared to the 5- or 6-bromo isomers.

Antiviral Research HIV Integrase Structure-Activity Relationship

Commercial Availability and Price Benchmarking: A Cost-Effective Entry Point for Fluorinated Quinoline SAR

From a procurement standpoint, 7-Bromo-8-fluoroquinoline is a competitively priced building block. As of early 2026, 1 gram of the compound (95% purity) is available for approximately £627 from a major supplier . This positions it as a cost-effective intermediate for exploring SAR around the 7- and 8-positions of the quinoline core, especially when compared to the more common but less synthetically versatile 8-fluoroquinoline or 7-bromoquinoline, which lack the dual halogenation necessary for certain convergent syntheses. The availability of this specific isomer at a defined price point allows research teams to budget accurately for medicinal chemistry campaigns.

Medicinal Chemistry Procurement Chemical Synthesis

Physical Form and Storage: Solid-State Stability for Long-Term Use

7-Bromo-8-fluoroquinoline is supplied as a solid, which offers practical advantages over liquid analogs for long-term storage and handling . It is recommended to be stored at room temperature in a dry, dark place, ensuring its stability and purity over time . In contrast, 8-fluoroquinoline is a liquid with a boiling point of 148°C at 30 mmHg, which may require more careful storage conditions and is more prone to evaporation or contamination [1]. The solid-state nature of the target compound simplifies weighing, reduces spill risks, and contributes to a more consistent and reliable supply for iterative synthetic cycles.

Chemical Handling Stability Procurement

Genotoxicity Profile: Differentiating Fluoroquinoline Positional Isomers for Safety-Critical Applications

A comparative genotoxicity study on fluoroquinolines revealed that the position of the fluorine atom is a critical determinant of mutagenic potential. Isomers 5-, 6-, 7-, and 8-fluoroquinoline were all capable of inducing unscheduled DNA synthesis (UDS), a marker of genotoxicity, while 2- and 3-fluoroquinoline did not exhibit significant mutagenic activity [1]. This data indicates that the 8-fluoro substitution in the target compound places it within a class of compounds that may require careful safety assessment. However, the additional 7-bromo substitution could modulate this effect through steric or electronic means, making the compound's specific safety profile distinct from simple 8-fluoroquinoline.

Toxicology Genotoxicity Drug Safety

Primary Research and Industrial Applications for 7-Bromo-8-fluoroquinoline (CAS 1375107-95-1)


Medicinal Chemistry: Synthesis of Fluorinated Quinoline-Based Drug Candidates

7-Bromo-8-fluoroquinoline is an optimal building block for constructing libraries of fluorinated quinoline derivatives for drug discovery. Its dual halogenation allows for sequential, regioselective functionalization: the bromine atom at the 7-position serves as a robust handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the 8-fluoro group modulates the compound's lipophilicity (LogP ~3.04) and metabolic stability [1]. The high synthetic yield (up to 90%) and solid-state nature of the compound make it practical for iterative parallel synthesis .

Antiviral Research: Development of Next-Generation HCV and HIV Therapeutics

Patent literature explicitly identifies bromo-substituted quinolines, including 7-Bromo-8-fluoroquinoline, as key intermediates in the preparation of agents for treating hepatitis C viral (HCV) infections [2]. Furthermore, class-level SAR studies on HIV-1 integrase inhibitors demonstrate that the position of bromine on the quinoline scaffold (e.g., 6- vs. 8-bromo) is critical for maintaining potency against drug-resistant viral mutants [3]. This makes 7-Bromo-8-fluoroquinoline a strategic starting material for antiviral programs targeting these specific pathogens.

Chemical Biology: Probe Development for Target Engagement Studies

The 7-bromo substituent provides a convenient synthetic handle for introducing tags, linkers, or fluorophores. This enables the creation of chemical probes derived from a fluorinated quinoline core, which is a privileged scaffold in many bioactive molecules. The unique combination of a heavy bromine atom and a fluorine atom also offers potential for use in advanced analytical techniques, such as 19F NMR or anomalous X-ray scattering, to study molecular interactions and binding modes with biological targets.

Process Chemistry: Route Scouting and Optimization for Fluorinated APIs

The well-documented and high-yielding synthesis of 7-Bromo-8-fluoroquinoline (75-90%) makes it a reliable starting point for process chemists developing scalable routes to more complex Active Pharmaceutical Ingredients (APIs) . Its solid physical form simplifies handling and purification in a pilot plant setting, and its commercial availability at a defined price point (e.g., £627/g) allows for accurate cost-of-goods modeling during early process development .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Bromo-8-fluoroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.